2-(4-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a methylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then reacted with 3-methylbenzohydrazide to form the corresponding hydrazone. The hydrazone undergoes cyclization with phosphoryl chloride to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenoxy and methylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 2-(4-hydroxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxadiazole ring is known to interact with metal ions, which can influence various biochemical pathways. Additionally, the phenoxy and methylphenyl groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)acetic acid: Shares the methoxyphenoxy group but lacks the oxadiazole ring.
2-(4-methoxyphenoxy)-5-chlorobenzoic acid: Contains a similar phenoxy group but with a different substituent on the benzene ring.
(2E)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: Similar in having methoxy and methylphenyl groups but differs in the overall structure.
Uniqueness
2-(4-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure is not commonly found in many related compounds, making it a valuable molecule for specific applications in research and industry.
Properties
Molecular Formula |
C18H17N3O4 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C18H17N3O4/c1-12-4-3-5-13(10-12)17-20-18(21-25-17)19-16(22)11-24-15-8-6-14(23-2)7-9-15/h3-10H,11H2,1-2H3,(H,19,21,22) |
InChI Key |
SQYUIWYMSWWMEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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